

Preclinical Studies of AS-Inclisiran Sodium: A Technical Guide

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Compound of Interest

Compound Name: AS-Inclisiran sodium

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This technical guide provides an in-depth overview of the preclinical studies conducted on **AS-Inclisiran sodium** (henceforth referred to as Inclisiran), a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available non-clinical study data, including regulatory submissions and peer-reviewed publications.

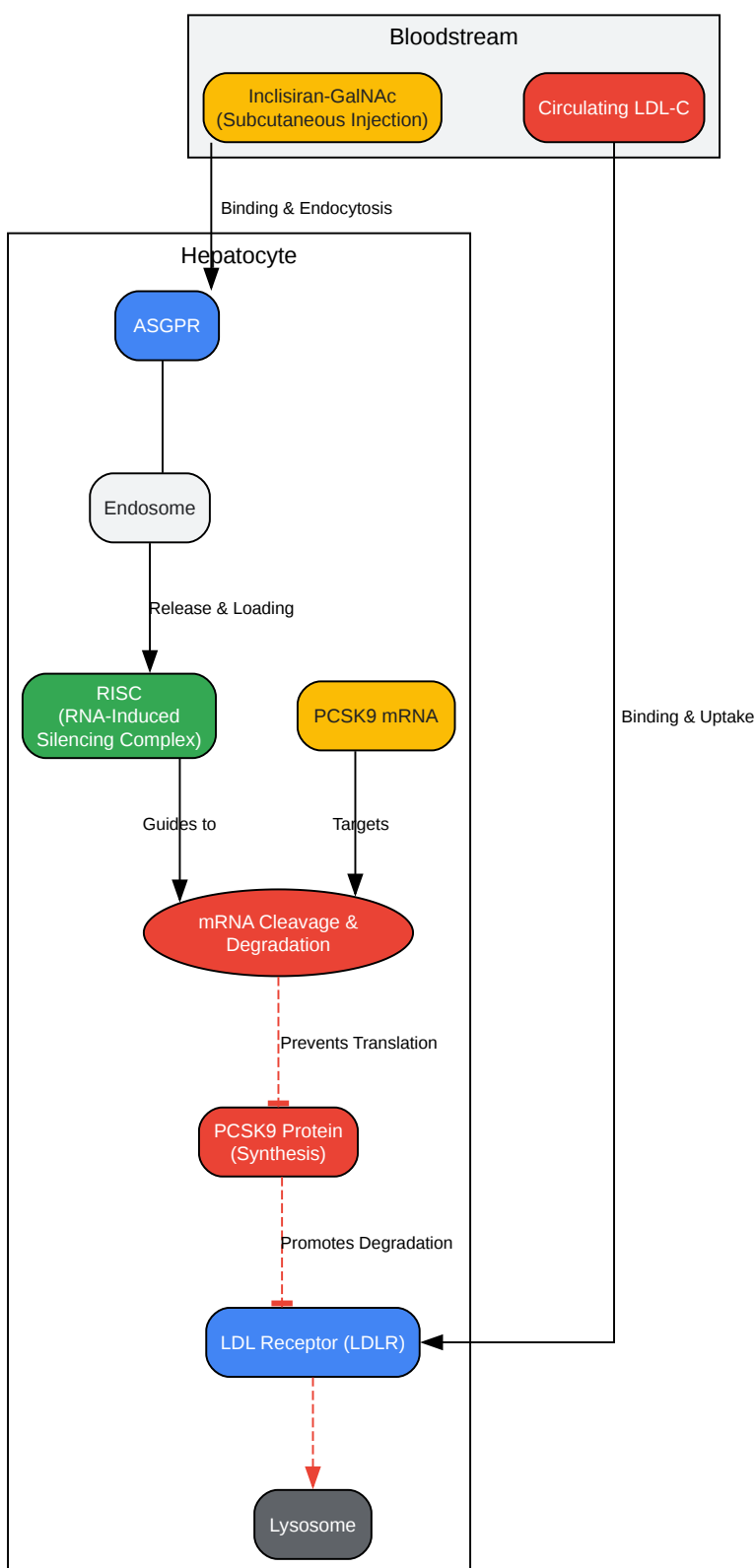
Core Mechanism of Action

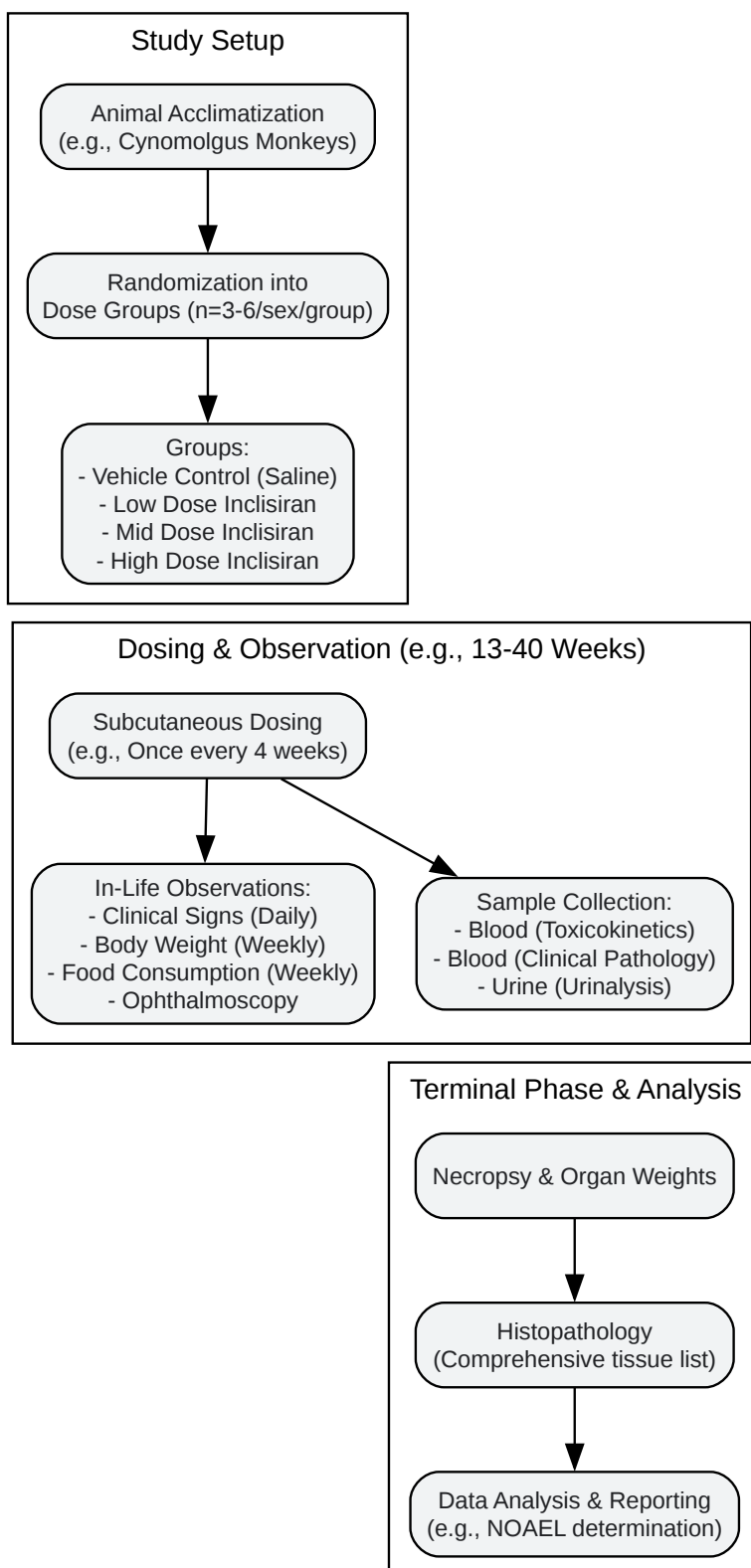
Inclisiran is a chemically modified, double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This design facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, ensuring liver-specific uptake.^{[1][2][3]}

Once inside the hepatocyte, the antisense strand of the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).^{[1][2]} The RISC is then guided by the siRNA to the messenger RNA (mRNA) that encodes for proprotein convertase subtilisin/kexin type 9 (PCSK9).^{[4][5][6]} This sequence-specific binding leads to the catalytic cleavage and subsequent degradation of PCSK9 mRNA.^{[4][6][7][8]}

The reduction in intracellular PCSK9 protein synthesis limits the degradation of LDL receptors (LDLR).^{[6][7]} Consequently, more LDLRs are recycled to the hepatocyte surface, leading to

increased clearance of LDL-C from the bloodstream.^{[2][3][7]} This mechanism results in a potent and durable reduction of circulating LDL-C levels.^{[9][10]}





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